1,1-Dimethoxynonane
Overview
Description
Sch-57050, also known as EM-800, is a novel pure antiestrogen compound. It is an orally active precursor of acolbifene, a highly potent selective estrogen receptor modulator. Sch-57050 has been studied extensively for its potential in treating estrogen receptor-positive breast cancer, particularly in cases resistant to tamoxifen .
Preparation Methods
The synthesis of Sch-57050 involves several key steps:
Friedel-Crafts Reaction: The reaction between 4-hydroxyphenylacetic acid and resorcinol using boron trifluoride etherate produces trihydroxydeoxy benzoin.
Protection: The trihydroxydeoxy benzoin is protected with dihydropyran in the presence of p-toluenesulfonic acid to form bis-THP ether.
Knoevenagel Reaction: The bis-THP ether undergoes a Knoevenagel reaction with 4-hydroxybenzaldehyde in the presence of piperidine in refluxing benzene.
Alkylation: The resulting product is alkylated with 1-(2-chloroethyl)piperidine in the presence of cesium carbonate in refluxing acetone-water mixture to yield chromanone.
Dehydration and Deprotection: The chromanone is then dehydrated and deprotected in acetic acid to furnish chromene.
Resolution: The racemic compound is resolved to afford the enantiomer by preparative chiral high-performance liquid chromatography or by chemical resolution of the corresponding diastereomeric salt.
Acylation: Finally, the target product is obtained by acylation with pivaloyl chloride and triethylamine in dichloromethane
Chemical Reactions Analysis
Sch-57050 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: Sch-57050 can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Alkylation: The compound can be alkylated using alkyl halides in the presence of a base like cesium carbonate.
Scientific Research Applications
Sch-57050 has several scientific research applications:
Breast Cancer Treatment: It has shown efficacy in treating tamoxifen-resistant breast cancer by acting as a pure antiestrogen in the mammary gland and endometrium.
Combination Therapy: Studies have demonstrated that combining Sch-57050 with chemotherapeutic agents like cyclophosphamide results in a more potent inhibition of human breast tumor growth.
Endocrinology Research: Sch-57050 is used in research to understand the mechanisms of estrogen receptor modulation and its effects on various tissues.
Mechanism of Action
Sch-57050 exerts its effects by binding to estrogen receptors in the mammary gland and endometrium, blocking the estrogenic stimulation of these tissues. This leads to the inhibition of cell proliferation and induction of apoptosis in estrogen receptor-positive breast cancer cells. The compound lacks intrinsic estrogenic activity, making it a pure antiestrogen .
Comparison with Similar Compounds
Sch-57050 is compared with other selective estrogen receptor modulators like tamoxifen and raloxifene:
Tamoxifen: Unlike tamoxifen, Sch-57050 does not exhibit partial agonist activity, making it a pure antiestrogen.
Raloxifene: Sch-57050 is more potent and selective in its action compared to raloxifene, with a higher affinity for estrogen receptors.
Similar compounds include:
- Tamoxifen
- Raloxifene
- Acolbifene (EM-652)
Sch-57050 stands out due to its pure antiestrogenic properties and its effectiveness in tamoxifen-resistant cases .
Properties
IUPAC Name |
1,1-dimethoxynonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLVOCPDQAOQKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066424 | |
Record name | Nonane, 1,1-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colourless liquid; Fresh, fruity aroma | |
Record name | Nonanal dimethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1720/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
62.00 °C. @ 15.00 mm Hg | |
Record name | 1,1-Dimethoxynonane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034151 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |
Record name | Nonanal dimethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1720/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.847-0.853 | |
Record name | Nonanal dimethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1720/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
18824-63-0 | |
Record name | 1,1-Dimethoxynonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18824-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonanal dimethyl acetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018824630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonane, 1,1-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nonane, 1,1-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethoxynonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NONANAL DIMETHYL ACETAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R293HT233N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,1-Dimethoxynonane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034151 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,1-Dimethoxynonane a potential candidate for bio-jet fuel?
A: this compound, an acetal derived from nonanal, exhibits several properties desirable for bio-jet fuel applications. [] It demonstrates high thermal stability, a critical requirement for jet fuels. Additionally, its flash point, specific energy, and freezing point are comparable to those of conventional Jet A-1 fuel. [] Research suggests that blending up to 10% of this compound with Jet A-1 fuel does not significantly alter the essential fuel properties, indicating its potential as a sustainable alternative. []
Q2: How is this compound synthesized from renewable sources?
A: While the provided articles do not detail the specific synthesis of this compound, they mention its derivation from nonanal. [] Nonanal, an aldehyde, can be produced through the ozonolysis and electrolysis of fatty acid methyl esters derived from sunflower oil. [] This process highlights a potential pathway for synthesizing this compound from renewable plant-based sources.
Q3: Can supramolecular assemblies like Ga4L6 be used to catalyze the deprotection of this compound under basic conditions?
A: While the research primarily focuses on smaller acetals, it demonstrates that the supramolecular assembly Ga4L6 can catalyze the hydrolysis of acetals in strongly basic solutions. [] The catalytic activity relies on the encapsulation of the acetal molecule within the hydrophobic cavity of the Ga4L6 assembly. [] Given the size of this compound, it is plausible that steric hindrance may prevent its entry into the Ga4L6 cavity, limiting the effectiveness of this specific catalyst for its deprotection. [] Further investigation would be needed to confirm this.
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